molecular formula C7H11Cl2N5O B2580581 (1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride CAS No. 1864015-38-2

(1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride

Cat. No. B2580581
CAS RN: 1864015-38-2
M. Wt: 252.1
InChI Key: VHXINNXNYRXCDU-UHFFFAOYSA-N
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Description

The compound contains a 1-methyl-1H-pyrazol-4-yl group and a 1,2,4-oxadiazol-3-yl group linked by a methanamine . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the pyrazole and oxadiazole rings and the methanamine linker. The exact structure could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating methyl group on the pyrazole ring and the electron-withdrawing nature of the oxadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole ring and the nonpolar methyl group could affect its solubility .

Scientific Research Applications

Organic Light-Emitting Diode (OLED) Development

Compounds containing pyrazolyl groups, such as the one you’ve mentioned, are being explored for their potential in developing OLEDs. The combination of a metal core with organic ligands, including pyrazolyl derivatives, can lead to the formation of complexes with intriguing properties, particularly in the context of photovoltaic devices . These complexes can exhibit significant photophysical properties, such as fluorescence, which is a desirable trait for OLED materials.

Protein Kinase Inhibition

Pyrazolyl derivatives are also being investigated for their role in inhibiting protein kinases. These enzymes play a crucial role in various cellular processes, and their dysregulation is often associated with diseases, including cancer. Compounds with pyrazolyl groups have shown potential in inhibiting specific kinases, which could lead to the development of new therapeutic agents .

Antimicrobial Agents

Research has indicated that pyrazolyl-containing compounds can exhibit antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance. By exploring the antimicrobial potential of these compounds, new drugs can be developed to combat resistant strains of bacteria .

Anti-HIV Agents

The pyrazolyl group has been incorporated into compounds that are being studied for their anti-HIV properties. These studies involve molecular docking and other computational methods to predict the efficacy of these compounds against the HIV virus, which could lead to new treatments for this life-threatening disease .

Cytotoxic Agents for Cancer Therapy

Some pyrazolyl derivatives have demonstrated cytotoxic effects against cancer cells in vitro. These compounds could potentially be developed into chemotherapeutic agents that target and kill cancer cells more effectively than current treatments .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole and oxadiazole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicinal chemistry, given the known biological activity of many pyrazole and oxadiazole derivatives .

properties

IUPAC Name

(1-methylpyrazol-4-yl)-(1,2,4-oxadiazol-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O.2ClH/c1-12-3-5(2-10-12)6(8)7-9-4-13-11-7;;/h2-4,6H,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXINNXNYRXCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C2=NOC=N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride

CAS RN

1864015-38-2
Record name 1-(1-methyl-1H-pyrazol-4-yl)-1-(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride
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